molecular formula C15H24BN3O2 B13901852 2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine CAS No. 1309981-53-0

2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine

Cat. No.: B13901852
CAS No.: 1309981-53-0
M. Wt: 289.18 g/mol
InChI Key: MJUXFYGLBRVQLY-UHFFFAOYSA-N
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Description

2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a piperidine ring and a pyrazine ring, which are connected through a boronic ester group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in bioconjugation and molecular recognition studies. The piperidine and pyrazine rings contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
  • 1-(piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone

Uniqueness

2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine is unique due to its specific substitution pattern on the pyrazine ring and the presence of the boronic ester group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

CAS No.

1309981-53-0

Molecular Formula

C15H24BN3O2

Molecular Weight

289.18 g/mol

IUPAC Name

2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-11-13(18-12)19-8-6-5-7-9-19/h10-11H,5-9H2,1-4H3

InChI Key

MJUXFYGLBRVQLY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCCCC3

Origin of Product

United States

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